Cas no 847377-24-6 (4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one)

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(1-benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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- インチ: 1S/C25H23N3O2/c1-30-21-13-11-20(12-14-21)27-17-19(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-7-3-2-4-8-18/h2-14,19H,15-17H2,1H3
- InChIKey: YPPJZKUHUKOMQJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(OC)C=C2)CC(C2N(CC3=CC=CC=C3)C3=CC=CC=C3N=2)CC1=O
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3141-0166-4mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-10μmol |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-5μmol |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-1mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-10mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-2μmol |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-5mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-2mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-3mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3141-0166-15mg |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
847377-24-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-oneに関する追加情報
Introduction to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS No. 847377-24-6) and Its Emerging Applications in Chemical Biology
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 847377-24-6, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a complex structural framework that combines elements of benzodiazole, pyrrolidone, and an aromatic methoxy-substituted phenyl group, making it a versatile scaffold for further derivatization and exploration.
Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed drug design (MTDD), where a single molecule is engineered to interact with multiple biological targets. The structural composition of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one aligns well with this paradigm, as it incorporates pharmacophoric elements that are known to modulate various biological pathways. Specifically, the benzodiazole moiety is well-documented for its anxiolytic and sedative properties, while the pyrrolidinone ring can serve as a hinge-binding motif in protein interactions. The presence of the 4-methoxyphenyl group further enhances its potential as a bioactive scaffold by introducing hydrophobic interactions and electronic modulation.
In the context of modern drug discovery, the synthesis and characterization of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one have been influenced by cutting-edge synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of its complex core structure. These methods not only improve yield but also allow for precise functionalization at multiple positions, facilitating the generation of a diverse library of derivatives for high-throughput screening.
The pharmacological profile of this compound has been the subject of intense investigation in recent years. Preclinical studies have demonstrated that derivatives of this scaffold exhibit promising activity against a range of therapeutic targets, including enzymes involved in inflammation and neurodegeneration. For instance, modifications at the benzodiazole ring have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. Similarly, alterations at the pyrrolidinone moiety have revealed interactions with receptors such as sigma-1 receptors (S1Rs), which are implicated in neuroprotection and cognitive function.
One particularly intriguing aspect of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By leveraging computational chemistry approaches like molecular docking and virtual screening, researchers have identified that certain analogs derived from this compound can selectively inhibit specific kinases without significant off-target effects. This selectivity is critical for developing drugs with improved safety profiles.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one derivatives. Predictive models have been developed to forecast biological activity based on structural features, allowing for rapid optimization cycles. These computational tools have enabled the identification of novel analogs with enhanced potency and reduced toxicity, bridging the gap between academic research and industrial application.
From a synthetic chemistry perspective, another notable development is the use of flow chemistry techniques to streamline the preparation of this compound. Flow reactors provide controlled reaction conditions that enhance reproducibility and scalability, making it feasible to produce large quantities for both research and commercial purposes. This approach aligns with the growing emphasis on green chemistry principles, where sustainability is prioritized alongside efficiency.
The therapeutic potential of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one extends beyond traditional pharmaceutical applications into areas such as nutraceuticals and cosmeceuticals. Researchers are exploring its efficacy in modulating oxidative stress and enhancing mitochondrial function, which could have implications for antiaging therapies. Additionally, its interaction with central nervous system (CNS) receptors suggests potential applications in managing neurological disorders characterized by impaired neuronal communication.
In conclusion,4-(1-benzyl-1H-1,3-benzodiazol -2 - yl)- ¹ - ( ⁴ - methoxyphen yl ) py rrol idin - ² - one (CAS No . 847377 - 24 - 6 ) stands out as a structurally complex yet biologically relevant molecule with broad therapeutic implications . Its multifaceted pharmacological profile , coupled with advances in synthetic methodologies and computational drug design , positions it as a valuable scaffold for future discoveries . As research continues to uncover new applications , this compound promises to contribute significantly to advancements in chemical biology and medicine .
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